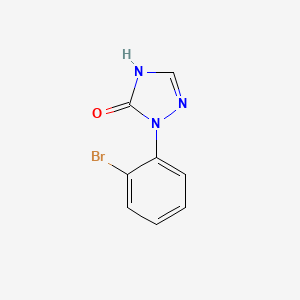
2-Chloro-N-(2-(1-(hydroxyimino)ethyl)benzofuran-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2-(1-(hydroxyimino)ethyl)benzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is of interest due to its unique chemical structure, which includes a chloroacetamide group and a hydroxyiminoethyl group attached to a benzofuran ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-(1-(hydroxyimino)ethyl)benzofuran-3-yl)acetamide typically involves a multi-step process. One common method starts with the preparation of the benzofuran core, followed by the introduction of the chloroacetamide and hydroxyiminoethyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures are also implemented to handle the potentially hazardous reagents and intermediates used in the synthesis.
化学反応の分析
Types of Reactions
2-Chloro-N-(2-(1-(hydroxyimino)ethyl)benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted benzofuran compounds, each with potential biological activities and applications.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-N-(2-(1-(hydroxyimino)ethyl)benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzofuran ring may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Chloro-N-(2-(1-(hydroxyimino)ethyl)benzofuran-3-yl)acetamide: shares structural similarities with other benzofuran derivatives, such as:
Uniqueness
The unique combination of the chloroacetamide and hydroxyiminoethyl groups in this compound distinguishes it from other benzofuran derivatives. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
特性
分子式 |
C12H11ClN2O3 |
|---|---|
分子量 |
266.68 g/mol |
IUPAC名 |
2-chloro-N-[2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1-benzofuran-3-yl]acetamide |
InChI |
InChI=1S/C12H11ClN2O3/c1-7(15-17)12-11(14-10(16)6-13)8-4-2-3-5-9(8)18-12/h2-5,17H,6H2,1H3,(H,14,16)/b15-7+ |
InChIキー |
RQXNHFZCTXBBEB-VIZOYTHASA-N |
異性体SMILES |
C/C(=N\O)/C1=C(C2=CC=CC=C2O1)NC(=O)CCl |
正規SMILES |
CC(=NO)C1=C(C2=CC=CC=C2O1)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide](/img/structure/B12916669.png)
![2-[(4-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12916674.png)
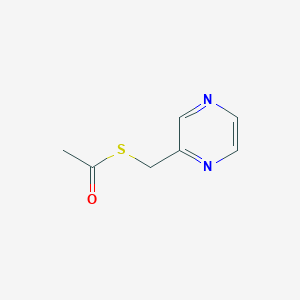
![2h-Thiocino[4,5-d]isoxazole](/img/structure/B12916700.png)
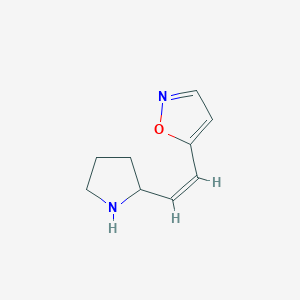
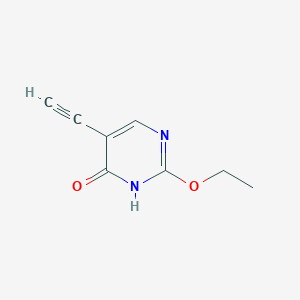
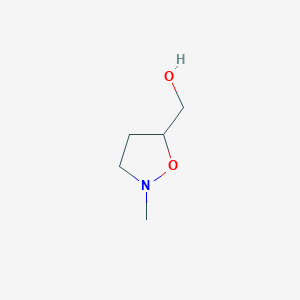
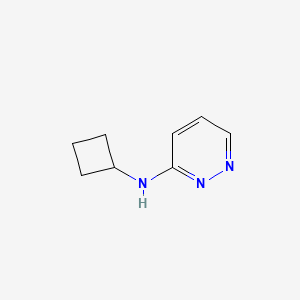
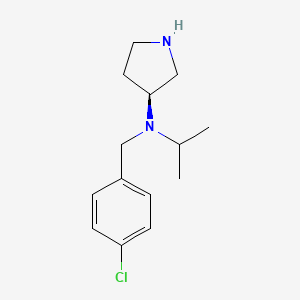
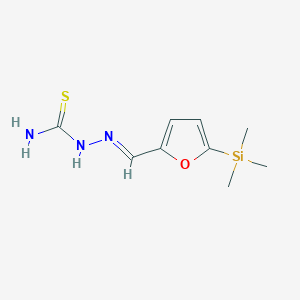

![Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12916749.png)
